

# Application Notes and Protocols for Isopropyl Nicotinate as a Putative Chemical Probe

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## Compound of Interest

Compound Name: *Isopropyl 6-isopropylnicotinate*

Cat. No.: *B12094401*

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## A Note on **Isopropyl 6-isopropylnicotinate**:

Initial literature searches for "**Isopropyl 6-isopropylnicotinate**" did not yield specific information regarding its use as a chemical probe, its biological activity, or established experimental protocols. While the synthesis of a potential precursor, 6-isopropyl nicotinic acid, has been described, the biological characterization of **Isopropyl 6-isopropylnicotinate** is not readily available in the public domain.[1]

This document will focus on the closely related and well-characterized compound, Isopropyl nicotinate. Isopropyl nicotinate, the isopropyl ester of nicotinic acid, has known biological effects and its mechanism of action has been partially elucidated.[2] The following application notes and protocols are provided to guide researchers in utilizing Isopropyl nicotinate as a tool to probe biological systems, particularly in the context of vasodilation and topical delivery.

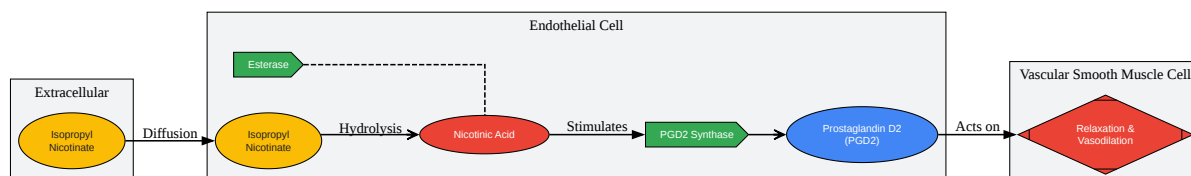
## Chemical and Physical Properties

Isopropyl nicotinate is an ester derivative of nicotinic acid (Vitamin B3).[2] Its physicochemical properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	165.19 g/mol	[2][3]
CAS Number	553-60-6	[2][3]
IUPAC Name	propan-2-yl pyridine-3-carboxylate	[3]
Synonyms	Isopropyl 3-pyridinecarboxylate, Nicotinic acid isopropyl ester, Nipyl	[3][4][5]
Appearance	Liquid	[6]
Boiling Point	227.1°C at 760 mmHg	[6]
Density	1.073 g/cm <sup>3</sup>	[6]
Flash Point	91.1°C	[6]
Water Solubility	log10WS: -2.43 (mol/l)	[4]
Octanol/Water Partition Coefficient	logP <sub>oct/wat</sub> : 1.647	[4]

## Putative Biological Target and Mechanism of Action

Isopropyl nicotinate is primarily known for its vasodilatory effects, which are thought to be mediated through the release of prostaglandins and nitric oxide (NO).[2][7] When applied topically, it penetrates the skin and is hydrolyzed to nicotinic acid and isopropanol.[7] Nicotinic acid is believed to stimulate the release of prostaglandin D2 (PGD2), which in turn acts on vascular smooth muscle cells to cause relaxation and vasodilation.[7] This leads to increased blood flow in the microcirculation.[2]



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Proposed signaling pathway for Isopropyl Nicotinate-induced vasodilation.

## Application Notes

- **Vasodilation Studies:** Isopropyl nicotinate can be used as a tool to study the mechanisms of vasodilation and microcirculation. Its ability to induce a localized increase in blood flow makes it suitable for in vivo and ex vivo studies of vascular reactivity.
- **Transdermal Drug Delivery:** Due to its lipophilicity, Isopropyl nicotinate can enhance the permeability of the skin to other active pharmaceutical ingredients.[2] It can be incorporated into topical formulations to improve the delivery of co-administered drugs.
- **Prodrug Strategy:** Isopropyl nicotinate serves as a prodrug of nicotinic acid, with the isopropyl ester group enhancing its cellular uptake.[2] This principle can be applied to the design of other prodrugs.

## Experimental Protocols

### In Vitro Aortic Ring Vasodilation Assay

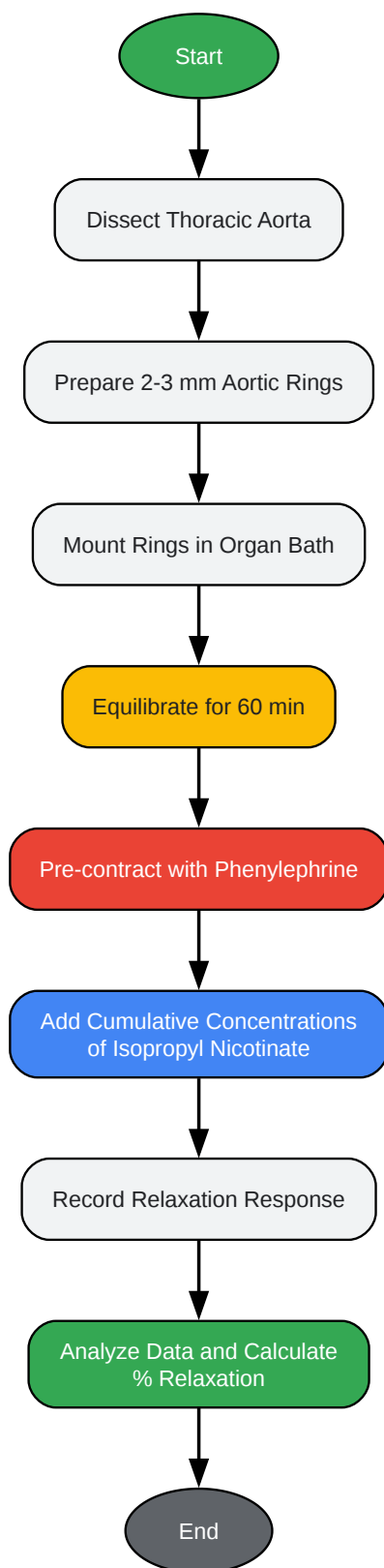
This protocol describes an ex vivo method to assess the vasodilatory effect of Isopropyl nicotinate on isolated rat aortic rings.

Materials:

- Isopropyl nicotinate
- Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH<sub>2</sub>PO<sub>4</sub>, 1.2 mM MgSO<sub>4</sub>, 2.5 mM CaCl<sub>2</sub>, 25 mM NaHCO<sub>3</sub>, 11.7 mM glucose)
- Phenylephrine (PE)
- Acetylcholine (ACh)
- Isolated rat thoracic aorta
- Organ bath system with isometric force transducers

Protocol:

- Prepare a stock solution of Isopropyl nicotinate in a suitable solvent (e.g., DMSO).
- Sacrifice a rat according to approved animal ethics protocols and carefully dissect the thoracic aorta.
- Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
- Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
- Once a stable contraction is achieved, add cumulative concentrations of Isopropyl nicotinate to the organ bath and record the relaxation response.
- As a positive control for endothelium-dependent vasodilation, use acetylcholine.
- Calculate the percentage relaxation relative to the pre-contraction induced by phenylephrine.



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Workflow for the in vitro aortic ring vasodilation assay.

## In Vitro Skin Permeation Study

This protocol outlines a method to evaluate the ability of Isopropyl nicotinate to enhance the permeation of a model drug through a skin sample using a Franz diffusion cell.

### Materials:

- Isopropyl nicotinate
- Model drug (e.g., a fluorescent dye or a commercially available active pharmaceutical ingredient)
- Franz diffusion cells
- Excised skin sample (e.g., porcine or human cadaver skin)
- Phosphate-buffered saline (PBS), pH 7.4
- Analytical method for quantifying the model drug (e.g., HPLC or fluorescence spectroscopy)

### Protocol:

- Prepare a formulation containing the model drug and Isopropyl nicotinate in a suitable vehicle. A control formulation without Isopropyl nicotinate should also be prepared.
- Mount the excised skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.
- Apply the formulation to the skin surface in the donor compartment.
- At predetermined time intervals, collect samples from the receptor compartment and replace with fresh PBS.
- Analyze the concentration of the model drug in the collected samples using a validated analytical method.

- Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient.

## Quantitative Data

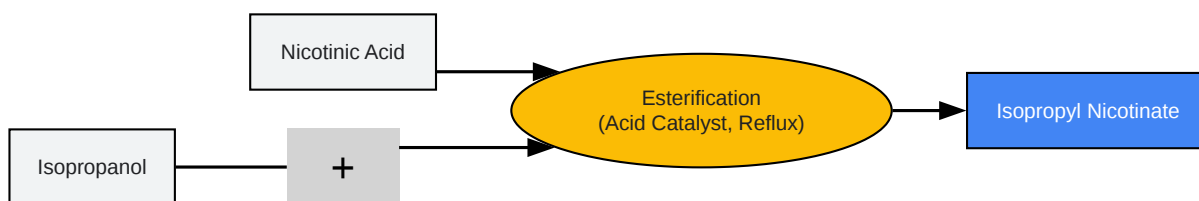
The following table summarizes quantitative data related to the biological effects of Isopropyl nicotinate.

Parameter	Finding	Study Type	Source
Vasodilatory Effect	Significant relaxation of vascular smooth muscle	In vitro	[2]
Blood Pressure Reduction	Reduction in systolic blood pressure by 15% after administration	Animal model	[2]
Microcirculation	Improved microcirculation in patients with peripheral vascular disease	Clinical trial	[2]

## Synthesis

Isopropyl nicotinate is synthesized via the esterification of nicotinic acid with isopropanol.[2]

This reaction is typically catalyzed by a strong acid and carried out under reflux conditions.[2]



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## Synthesis of Isopropyl Nicotinate.

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